5-Chloroisorotiorin

Anti-influenza A virus H1N1 Oseltamivir resistance

5-Chloroisorotiorin is a chloro-azaphilone polyketide secondary metabolite first identified as a natural product from Penicillium sclerotiorum. It belongs to a class of fungal pigments known for diverse bioactivities.

Molecular Formula C23H23ClO5
Molecular Weight 414.9 g/mol
CAS No. 27527-41-9
Cat. No. B12783011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroisorotiorin
CAS27527-41-9
Molecular FormulaC23H23ClO5
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl
InChIInChI=1S/C23H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,23+/m0/s1
InChIKeyQJSWSNAZIVGTFZ-UNSJDTSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroisorotiorin (CAS 27527-41-9): A Chlorinated Azaphilone Polyketide for Antiviral Research


5-Chloroisorotiorin is a chloro-azaphilone polyketide secondary metabolite first identified as a natural product from Penicillium sclerotiorum [1]. It belongs to a class of fungal pigments known for diverse bioactivities. This compound is characterized by a furo-isobenzopyran-dione core with a chlorine substituent at the C-5 position, distinguishing it from its non-chlorinated analogs [2]. It has gained research interest for its specific antiviral properties, particularly against influenza A virus (IAV) subtypes [3].

Chlorinated azaphilone polyketide for antiviral screening
Supports subtype-selective influenza A virus (IAV) studies
Angular rotiorin-analogue scaffold for SAR investigation

Why 5-Chloroisorotiorin Cannot Be Replaced by Other Chloro-Azaphilone Analogs


In-class substitution of 5-chloroisorotiorin with other azaphilones like sclerotiorin or isochromophilone I is not scientifically justified due to distinct structure-activity relationships (SAR). Quantitative antiviral assays demonstrate that the specific arrangement of the chloro-substituent and the angular furo-isobenzopyran-dione scaffold in 5-chloroisorotiorin results in a unique selectivity profile against influenza A virus subtypes [1]. For instance, while 5-chloroisorotiorin exhibits potent inhibition of the A/Puerto Rico/8/34 H274Y (H1N1) strain, its co-isolated analog pestalotiopsone F (compound 14) shows a different inhibition pattern, and many other tested polyketides from the same study were completely inactive [1]. This confirms that subtle structural modifications in this class lead to profound functional differences, making generic replacement unreliable for targeted antiviral research.

Sclerotiorin / Isochromophilone I

Structural differences in chlorine position and angular topology may shift antiviral selectivity and potency profiles compared to 5-chloroisorotiorin.

Pestalotiopsone F / Co-isolated polyketides

Many structurally close analogs show distinct or no IAV inhibition; reported subtype-specific activity is not class-wide and may not transfer directly.

Quantitative Evidence for the Selection of 5-Chloroisorotiorin


Superior Potency Against Oseltamivir-Resistant H1N1 Influenza Strain Compared to Co-Isolated Polyketides

5-Chloroisorotiorin demonstrates the most potent inhibition against the oseltamivir-resistant A/Puerto Rico/8/34 H274Y (H1N1) influenza strain among all active compounds in a direct comparison study. It achieved an IC50 of 2.52 ± 0.21 μM, which is 8.7-fold more potent than pestalotiopsone F (14, IC50 21.80 μM) and 3.7-fold more potent than xanthone 26 (IC50 9.40 μM) against the same viral subtype [1]. This selective potency is not predicted by general class activity, as many structurally similar compounds (1–13, 16–25, 27–28) were completely inactive in the same assay [1].

Oseltamivir-resistant H1N1
Head-to-head
IC50 2.52 ± 0.21 μM (A/Puerto Rico/8/34 H274Y)
vs. pestalotiopsone F 21.80 μM, xanthone 26 9.40 μM
Supports antiviral endpoint review against resistant strain
MTT assay, MDCK cells, MOI 0.01
Anti-influenza A virus H1N1 Oseltamivir resistance Polyketide

Selective Antiviral Profile Across Influenza A Subtypes Confirmed by Direct Comparison

The antiviral effect of 5-chloroisorotiorin is not universal but exhibits a specific selectivity profile. It potently inhibits A/Aichi/2/68 (H3N2) with an IC50 of 10.10 ± 1.84 μM but shows significantly weaker activity against A/FM-1/1/47 (H1N1) with an IC50 of 37.97 ± 15.11 μM [1]. This contrasts with compound 15, which shows a more balanced inhibition profile across all three subtypes, and compound 14, which is inactive against A/Puerto Rico/8/34 H274Y but active against the other two [1]. This differential selectivity is a key feature for research applications requiring targeted inhibition of specific viral subtypes.

IAV subtype selectivity
Head-to-head
IC50 A/Aichi/2/68 (H3N2): 10.10 μM
A/FM-1/1/47 (H1N1): 37.97 μM
Compound 15 shows balanced inhibition (6.76 vs 4.82 μM)
Supports subtype-specific mechanism investigation
Selectivity not replicated by co-isolated analog 15
Anti-influenza A virus H3N2 Selectivity Chloroazaphilone

Defined Role as an Angular Chlorinated Analog of Rotiorin Provides a Unique Chemical Scaffold

The synthesis of (+)-5-chloroisorotiorin is specifically described as an 'angular analogue of rotiorin', setting it apart from linear azaphilones like sclerotiorin [1]. This angular architecture, combined with the chlorine atom at C-5, creates a spatially distinct molecular topology. While no direct quantitative biological comparison is available in the synthesis paper, this structural feature is known to influence receptor binding interactions in azaphilones, as demonstrated by the differing IC50 values for endothelin receptor binding among structurally related compounds [2].

Angular chloro-azaphilone identity
Class-level inference
Synthetic (+)-5-chloroisorotiorin, angular analogue of rotiorin; distinct from linear sclerotiorin
Structural reference standard for SAR library construction
Quantitative biological comparison unavailable
Chemical synthesis Azaphilone Rotiorin Structural analog

Key Application Scenarios for 5-Chloroisorotiorin Based on Quantitative Performance Data


Chemical Probe for Oseltamivir-Resistant Influenza A (H1N1) Mechanism-of-Action Studies

5-Chloroisorotiorin's most pronounced quantitative advantage is its 8.7-fold greater potency against the oseltamivir-resistant A/Puerto Rico/8/34 H274Y (H1N1) strain compared to its nearest co-isolated competitor (IC50 2.52 μM vs. 21.80 μM for compound 14) [1]. This makes it the compound of choice for academic or pharmaceutical labs investigating alternative antiviral targets that can overcome neuraminidase inhibitor resistance. The compound can serve as a validated hit for target deconvolution studies, where its chlorinated scaffold allows for potential photoaffinity labeling or click-chemistry derivatization efforts.

Selectivity Profiling in Broad-Spectrum Antiviral Screening Cascades

The unique viral subtype selectivity profile of 5-chloroisorotiorin, with high potency against H3N2 (IC50 10.10 μM) and significantly lower potency against a second H1N1 strain (IC50 37.97 μM), directly contrasts with the more balanced inhibition profile of analog 15 [1]. This makes 5-chloroisorotiorin an ideal 'selectivity standard' in screening cascades. Its inclusion alongside a broad-spectrum compound like 15 allows researchers to calibrate assay systems and validate the target engagement specificity of new chemical entities, a critical step in hit triage processes.

Synthetic Reference Standard for Angular Chloro-Azaphilone Library Construction

As a structurally confirmed angular analogue of rotiorin with a defined total synthesis route [2], 5-chloroisorotiorin is an indispensable reference standard for natural product chemists and medicinal chemistry groups building focused libraries of azaphilones. Its procurement ensures accurate structural verification (via NMR, MS, and chiroptical comparison) of new isolated or synthesized angular chloro-azaphilones, which is essential for reliable SAR exploration.

Application
Selection Property
Validation Focus
Oseltamivir-resistant IAV (H1N1) mechanism studies
Chlorinated azaphilone scaffold
Antiviral endpoint interpretation
IAV subtype selectivity profiling
Subtype-selective inhibition profile
Subtype-specific assay calibration
Angular chloro-azaphilone library synthesis
Angular rotiorin analogue identity
Structural verification (NMR, MS)
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